5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
Description
Molecular Architecture and Functional Groups
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine possesses a bicyclic heterocyclic structure featuring a fused pyrazole-pyrimidine ring system. The compound exhibits a molecular formula of C7H6ClN3 with a molecular weight of 167.60 grams per mole. The structural framework consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar aromatic system that contributes to its stability and reactivity characteristics.
The functional group arrangement includes a chlorine atom positioned at the 5-position of the pyrimidine ring and a methyl group located at the 2-position of the pyrazole ring. This specific substitution pattern significantly influences the compound's electronic properties and potential interactions with biological targets. The presence of three nitrogen atoms within the heterocyclic framework provides multiple sites for hydrogen bonding and coordination chemistry applications.
The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=NN2C=CC(=NC2=C1)Cl, which clearly illustrates the connectivity pattern and functional group positions. The International Chemical Identifier key CFBYPOBAHXWIFK-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H6ClN3 | |
| Molecular Weight | 167.60 g/mol | |
| Chemical Abstracts Service Number | 189116-36-7 | |
| MDL Number | MFCD17676711 |
Physicochemical Characteristics (Solubility, Stability, Reactivity)
The physicochemical properties of this compound reflect its heterocyclic nature and substituent effects. The compound typically exists as a crystalline solid at room temperature and exhibits moderate polarity due to the presence of nitrogen heteroatoms and the chlorine substituent. Storage requirements indicate optimal stability when maintained under inert atmosphere conditions at temperatures between 2-8°C, suggesting moderate thermal sensitivity.
Solubility characteristics demonstrate the compound's preference for organic solvents over aqueous media. Computational predictions indicate limited water solubility, with estimated values ranging from 0.328 to 1.93 milligrams per milliliter depending on the prediction model employed. The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which is consistent with its moderate polarity profile.
The reactivity profile is significantly influenced by the electron-withdrawing nature of the chlorine substituent at the 5-position. This substitution enhances the electrophilic character of the pyrimidine ring, making it susceptible to nucleophilic attack and substitution reactions. The methyl group at the 2-position provides steric hindrance and contributes to the compound's lipophilicity, affecting its overall reactivity and biological interactions.
Spectral Identification (NMR, IR, Mass Spectrometry)
Spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns consistent with the fused heterocyclic structure and substitution pattern. The proton Nuclear Magnetic Resonance spectrum typically displays signals corresponding to the methyl group, aromatic protons, and the unique chemical environment created by the fused ring system.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of pyrazolo[1,5-a]pyrimidine derivatives. The molecular ion peak appears at mass-to-charge ratio 167, consistent with the calculated molecular weight. Fragmentation patterns typically involve loss of the chlorine atom and methyl group, providing structural confirmation through characteristic fragment ions.
Infrared spectroscopy reveals absorption bands corresponding to the heterocyclic aromatic system, carbon-nitrogen stretching vibrations, and carbon-hydrogen stretching modes. The presence of the chlorine substituent influences the fingerprint region, providing additional structural identification markers. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the expected regions for fused heterocyclic systems.
The compound's spectral characteristics have been utilized in various analytical applications, serving as reference standards for analytical method development and quality control procedures. Advanced analytical techniques including High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry provide additional confirmation of structural identity and purity assessment.
Crystallographic and Conformational Analysis
Crystallographic studies of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, reveal important structural features that influence the compound's properties and biological activity. The fused ring system adopts a planar conformation, which is characteristic of aromatic heterocyclic compounds and facilitates potential π-π stacking interactions in crystal structures.
Single-crystal X-ray diffraction analysis of related compounds in this family demonstrates that the pyrazole and pyrimidine rings maintain near-planarity with minimal deviation from coplanarity. This structural feature is crucial for the compound's electronic properties and potential interactions with biological targets through π-π stacking mechanisms.
The chlorine substituent's position and orientation within the crystal lattice influence intermolecular interactions and packing arrangements. The electron density distribution around the chlorine atom creates opportunities for halogen bonding interactions, which can affect the compound's solid-state properties and crystal packing patterns.
Conformational analysis indicates that the molecule exhibits limited flexibility due to the rigid fused ring system. The methyl group at the 2-position adopts orientations that minimize steric interactions while maintaining optimal electronic conjugation with the aromatic π-system. These conformational preferences contribute to the compound's overall stability and reactivity profile.
| Structural Parameter | Characteristic | Significance |
|---|---|---|
| Ring System Planarity | Near-planar conformation | Facilitates π-π interactions |
| Chlorine Position | 5-position substitution | Enhances electrophilic character |
| Methyl Orientation | Minimized steric hindrance | Optimal electronic conjugation |
| Crystal Packing | Halogen bonding interactions | Influences solid-state properties |
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYPOBAHXWIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677472 | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189116-36-7 | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189116-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with methyl ketone to form pyrazolo[1,5-a]pyrimidin-2-one. This intermediate is then reacted with copper(I) chloride (CuCl) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under mild to moderate temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine, as promising anticancer agents. Research indicates that modifications to this scaffold can enhance its efficacy against various cancer cell lines. For instance, a library of synthesized compounds was screened for activity against MDA-MB-231 (human breast cancer) cells using the MTT assay, demonstrating varying degrees of growth inhibition .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | Not effective | No growth inhibition |
| Triazole-linked glycohybrids | MDA-MB-231 | Varies | Active |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. It has shown potential as a selective inhibitor for phosphoinositide 3-kinase delta (PI3Kδ), which is relevant in treating cancer and inflammatory diseases. Modifications at the benzimidazole groups and amine subunits significantly influence the activity and selectivity of these inhibitors .
Table 2: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | Selectivity |
|---|---|---|---|
| This compound | PI3Kδ | Competitive | High |
| Other derivatives | Various kinases | Non-selective | Low |
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods including copper-catalyzed reactions, which facilitate the formation of diverse derivatives with potential biological activities. The structural diversity allows for tailored modifications to enhance pharmacological properties .
Case Studies and Research Findings
- Anticancer Screening : A study investigated a series of pyrazolo[1,5-a]pyrimidin-7-ols and their anticancer activity against different cell lines. While some derivatives showed promise, this compound did not demonstrate significant growth inhibition in initial screenings but serves as a critical scaffold for further modifications .
- Selective Inhibitors : Research focused on modifying the core structure to improve selectivity towards PI3Kδ inhibitors. The introduction of different substituents at positions C(2) and C(5) has been shown to enhance both activity and selectivity in preclinical models .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Modifications
Key structural variations among analogs influence reactivity, selectivity, and biological activity:
Table 1: Substituent Effects on Activity
Key Observations :
- Position 5 (C5): Chlorine at C5 is a common electron-withdrawing group that enhances electrophilicity for further substitutions. Derivatives with bulkier groups (e.g., trans-4-aminocyclohexanol) at C5 exhibit significantly higher kinase inhibition (e.g., compound 19: IC₅₀ = 294 nM vs. compound 18: IC₅₀ = 5 μM) .
- Position 7 (C7) : The chlorine at C7 in 5,7-dichloro derivatives is highly reactive, enabling selective substitution with nucleophiles like morpholine, which improves target selectivity (e.g., PI3Kδ inhibitors) .
- Position 2 (C2) : Methyl groups at C2 (as in the parent compound) provide steric stability without significantly hindering reactivity.
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability : The methyl group at C2 and chlorine at C5 in the parent compound contribute to moderate lipophilicity (logP ~2.1). Ester derivatives (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) exhibit improved solubility due to polar carboxylate groups .
- Metabolic Stability: Morpholine-containing analogs (e.g., compound 3) show enhanced metabolic stability compared to non-substituted derivatives .
Biological Activity
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and as inhibitors of various enzymes. This article consolidates findings from recent studies to provide a comprehensive overview of the biological activity associated with this compound.
Anticancer Activity
Recent research has highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. A study utilizing a library of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated promising anticancer activity against several human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. However, it was noted that some derivatives did not exhibit significant growth inhibition compared to established anticancer agents like YM155 and menadione .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Triazole-Glycohybrid 1 | MDA-MB-231 | Not reported | No significant inhibition |
| Triazole-Glycohybrid 2 | MCF-7 | Not reported | Moderate inhibition |
| Positive Control | YM155 | 0.5 | High inhibition |
Antimicrobial and Antibiofilm Activities
The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. A study synthesized multiple derivatives and assessed their antibacterial activity against multidrug-resistant strains. Among the tested compounds, several exhibited significant bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa. Notably, compounds 3a and 6 showed the most promise in inhibiting biofilm formation .
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3a | S. aureus | 8 µg/mL |
| Compound 6 | P. aeruginosa | 16 µg/mL |
| Erythromycin | Control | 4 µg/mL |
Enzyme Inhibition
The enzyme inhibitory potential of pyrazolo[1,5-a]pyrimidines has been widely studied. For instance, aminopyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular modeling simulations have suggested that modifications at specific positions on the pyrazolo ring can enhance selectivity for COX-1 or COX-2 .
Table 3: COX Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75 | 60 |
| Compound B | 50 | 80 |
Case Studies
One notable case study involved the synthesis of a series of pyrazolo[1,5-a]pyrimidines that were evaluated for their cytotoxic effects against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) indicated that specific substituents at the C-7 position significantly influenced antimycobacterial activity .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via chlorination of its hydroxy precursor. A representative method involves refluxing 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under argon. Post-reaction, purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) yields high-purity crystals . Optimization of molar ratios and reaction time is critical to achieving >90% yields.
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 6.5993 Å, b = 12.6166 Å, c = 13.8702 Å, and β = 100.131°. Hydrogen atoms are resolved via difference Fourier maps, with C–H distances of 0.93 Å (aromatic) and 0.96 Å (methyl). Refinement parameters (R = 0.035, wR = 0.103) ensure structural accuracy, confirming the planar pyrazolo[1,5-a]pyrimidine core .
Q. What spectroscopic techniques are essential for characterizing derivatives of this compound?
Key methods include:
- ¹H/¹³C NMR : Identifies substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., C–Cl stretching at ~700 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 243.69 for C₁₃H₁₀ClN₃) .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Structure-activity relationship (SAR) studies reveal that:
- Chlorine at position 5 enhances binding to peripheral benzodiazepine receptors (Ki < 50 nM) due to increased electrophilicity .
- Methyl groups at position 2 improve metabolic stability by sterically shielding the pyrimidine ring from enzymatic degradation .
- Phenyl substituents at position 2 confer COX-2 selectivity (IC₅₀ = 0.8 μM) via hydrophobic interactions with the enzyme’s active site .
Q. What strategies address low yields in the synthesis of 7-substituted derivatives?
Common challenges include steric hindrance and competing side reactions. Solutions involve:
- Catalyst Optimization : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enable regioselective CH arylation at position 7, improving yields to 75–85% .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >80% purity .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
Q. How can researchers resolve contradictions in reported reaction yields for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies often arise from:
- Purification Methods : Column chromatography vs. recrystallization (e.g., 70% vs. 90% recovery for 7-amino derivatives) .
- Starting Material Quality : Trace moisture in POCl₃ reduces chlorination efficiency by 15–20% .
- Reaction Atmosphere : Inert conditions (argon vs. nitrogen) impact yields by 5–10% due to oxidative byproduct formation .
Methodological Considerations
Q. What analytical workflows are recommended for assessing purity in complex reaction mixtures?
- HPLC-MS : Uses C18 columns (ACN/water gradient) to separate and quantify intermediates (retention time: 8–12 min) .
- TLC Monitoring : Hexane/ethyl acetate (7:3) with UV visualization (Rf = 0.4–0.6) identifies unreacted starting materials .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N percentages (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .
Q. How can computational modeling guide the design of novel derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps < 3 eV for bioactive derivatives) .
- Molecular Docking : Simulates binding to target proteins (e.g., COX-2, RMSD < 2.0 Å) to prioritize synthetic targets .
- ADMET Prediction : Estimates pharmacokinetic parameters (e.g., logP < 3.5 for optimal bioavailability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
